molecular formula C6H9NO3 B13501444 (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

Cat. No.: B13501444
M. Wt: 143.14 g/mol
InChI Key: FXOCGLGSNBTIAA-HCWXCVPCSA-N
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Description

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile is a chemical compound with a unique structure that includes a nitrile group, a hydroxyl group, and a hydroxymethyl group attached to an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as a protected sugar derivative.

    Formation of the Oxolane Ring: The oxolane ring is formed through a series of reactions, including cyclization and protection/deprotection steps.

    Introduction of Functional Groups: The hydroxyl and hydroxymethyl groups are introduced through selective functionalization reactions.

    Nitrile Group Addition: The nitrile group is added using a cyanation reaction, often involving reagents like sodium cyanide or trimethylsilyl cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the synthesis steps efficiently.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

    Purification Techniques: Employing purification techniques like crystallization, distillation, and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a catalyst are employed.

    Substitution: Conditions may include the use of strong acids or bases, and reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of ethers or esters, depending on the substituent introduced.

Scientific Research Applications

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biochemical pathways.

    Pathways Involved: It can modulate pathways related to cell signaling, metabolism, or gene expression.

    Effects: The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function or activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    (2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-methanol: Similar structure but with a methanol group instead of a nitrile group.

Uniqueness

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

IUPAC Name

(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolane-2-carbonitrile

InChI

InChI=1S/C6H9NO3/c7-2-4-1-5(9)6(3-8)10-4/h4-6,8-9H,1,3H2/t4-,5-,6+/m0/s1

InChI Key

FXOCGLGSNBTIAA-HCWXCVPCSA-N

Isomeric SMILES

C1[C@H](O[C@@H]([C@H]1O)CO)C#N

Canonical SMILES

C1C(OC(C1O)CO)C#N

Origin of Product

United States

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